molecular formula C20H19FN4O3 B2488413 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1904199-26-3

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No. B2488413
M. Wt: 382.395
InChI Key: XNRNXSQBEZVSSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Methods: The synthesis of related indazole carboxamide derivatives involves complex organic synthesis techniques. For example, Harada et al. (1997) described the synthesis of a similar compound, involving the preparation from N-methyl-N′-(3-methylbenzyl)-ethylenediamine and subsequent crystallization processes (Harada, Morie, Hirokawa, & Kato, 1997).

Molecular Structure Analysis

  • Molecular Conformation: The molecular structure and conformation of similar compounds have been studied using techniques like X-ray diffraction. The crystal structure of related compounds can provide insights into the molecular conformation (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Chemical Reactions and Properties

  • Chemical Reactivity: The chemical reactivity of indazole derivatives includes various organic reactions, as demonstrated in different studies. For example, the use of bifunctional Cinchona alkaloid-derived thiourea catalyst in reactions with indazole compounds shows significant chemical reactivity (Li, Lin, & Du, 2019).
  • Interaction with Other Compounds: Studies have shown that indazole derivatives can interact with various compounds, leading to the formation of new chemical entities. For instance, the interaction with sulfur and silver(I) oxide results in the formation of different indazolethione and indazolone derivatives (Guan, Gjikaj, & Schmidt, 2014).

Physical Properties Analysis

  • Solubility and Melting Point: The solubility and melting point are key physical properties that are often studied in these compounds. The melting point and solubility can be determined through methods like crystallization and differential scanning calorimetry (Harada et al., 1997).

Chemical Properties Analysis

  • Chemical Stability and Bonding: The chemical stability and bonding characteristics of such compounds can be inferred from their synthesis processes and molecular structure analyses. The stability is often linked to the molecular conformation and the types of chemical bonds present in the compound (Hao et al., 2017).

Scientific Research Applications

Synthesis and Structural Characterization

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized by coupling ferrocenylmethyl amine with benzoic acid and various substituted fluorobenzoic acids. These compounds, including derivatives such as 4a, 4d, 4e, and 4f, were characterized using a combination of spectroscopic techniques and exhibited cytotoxic effects on breast cancer cell lines. This demonstrates the potential of structurally similar compounds in medicinal chemistry and cancer research (Kelly et al., 2007).

Biological Activity and Antimicrobial Applications

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei were synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some of these compounds showed good to moderate antimicrobial activity against test microorganisms, demonstrating the relevance of N-substituted compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Cytotoxic Activity in Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones were synthesized and tested for cytotoxic activity. Compounds bearing diverse 2-substituents showed potent cytotoxicity against murine leukemia and lung carcinoma cell lines, highlighting the potential therapeutic applications of such N-substituted compounds in oncology (Deady et al., 2005).

Synthesis of Heterocyclic Substituted Quinolones

A series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents, such as oxazoles and imidazoles, were prepared. These compounds demonstrated greater antibacterial activity against Gram-positive organisms, indicating the importance of N-substitution in enhancing antimicrobial efficacy (Cooper et al., 1990).

properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-24-16-5-3-2-4-15(16)19(23-24)20(27)22-8-9-25-11-13-10-14(21)6-7-17(13)28-12-18(25)26/h2-7,10H,8-9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNXSQBEZVSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide

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